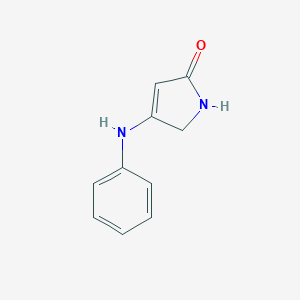![molecular formula C16H13Cl3N2O B273705 N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)
N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide, commonly known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1990s by a group of researchers led by David E. Nichols. TCB-2 has been found to exhibit psychedelic properties and has been used in scientific research to study the effects of hallucinogens on the human brain.
Wirkmechanismus
The mechanism of action of TCB-2 is not fully understood, but it is believed to act on serotonin receptors in the brain. Specifically, TCB-2 has been found to bind to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects
TCB-2 has been found to produce psychedelic effects similar to those of LSD and psilocybin. These effects include altered perception, changes in mood, and altered thought processes. TCB-2 has also been found to increase heart rate and blood pressure, as well as cause dilation of the pupils.
Vorteile Und Einschränkungen Für Laborexperimente
The use of TCB-2 in scientific research has several advantages. It has been found to produce similar effects to other psychedelic compounds, making it a useful tool for studying the mechanisms of action of these compounds. TCB-2 is also relatively easy to synthesize, making it readily available for research purposes.
However, there are also limitations to the use of TCB-2 in scientific research. It is a synthetic compound and may not accurately reflect the effects of natural compounds found in hallucinogenic plants. Additionally, the use of TCB-2 in research is limited by its legal status and availability.
Zukünftige Richtungen
For research include further study of the role of serotonin receptors in the brain and the potential therapeutic uses of psychedelic compounds.
Synthesemethoden
The synthesis of TCB-2 involves the reaction of 2,5-dimethoxyphenylacetone with methylamine and formaldehyde to form N-methyl-2,5-dimethoxyamphetamine. This intermediate is then reacted with 2,2,2-trichloroacetaldehyde to form TCB-2.
Wissenschaftliche Forschungsanwendungen
TCB-2 has been used in scientific research to study the effects of hallucinogens on the human brain. It has been found to exhibit similar properties to other psychedelic compounds such as LSD and psilocybin. TCB-2 has been used to study the role of serotonin receptors in the brain and their involvement in the psychedelic experience.
Eigenschaften
Produktname |
N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide |
|---|---|
Molekularformel |
C16H13Cl3N2O |
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
N-[N-methyl-C-(trichloromethyl)carbonimidoyl]-4-phenylbenzamide |
InChI |
InChI=1S/C16H13Cl3N2O/c1-20-15(16(17,18)19)21-14(22)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3,(H,20,21,22) |
InChI-Schlüssel |
QFJSNLVSDVFSGW-UHFFFAOYSA-N |
SMILES |
CN=C(C(Cl)(Cl)Cl)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CN=C(C(Cl)(Cl)Cl)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)



![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)
![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)